N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide
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Overview
Description
N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring fused with a sulfonyl group and a glycinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide typically involves multiple steps, starting with the formation of the benzoxazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the glycinamide moiety through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoxazine derivatives .
Scientific Research Applications
N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives and sulfonyl-containing molecules, such as:
- N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline
- Methyl 2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)formamido]-2-phenylacetate .
Uniqueness
N~2~-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycinamide stands out due to its unique combination of a benzoxazine ring, sulfonyl group, and glycinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O5S |
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Molecular Weight |
299.31 g/mol |
IUPAC Name |
2-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]acetamide |
InChI |
InChI=1S/C11H13N3O5S/c1-6-11(16)14-8-4-7(2-3-9(8)19-6)20(17,18)13-5-10(12)15/h2-4,6,13H,5H2,1H3,(H2,12,15)(H,14,16) |
InChI Key |
LZJUAHKHEOSEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)N |
Origin of Product |
United States |
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